(R)-2-Amino-4-(3,4-dichlorophenyl)-butyric acid is a chiral amino acid derivative characterized by the presence of a dichlorophenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure allows for various applications in scientific research, particularly in the fields of pharmacology and biochemistry. The compound is also known for its role as a building block in the synthesis of more complex pharmaceuticals.
The compound can be synthesized from commercially available starting materials, including 3,4-dichlorobenzaldehyde and suitable amino acid precursors. These materials are commonly sourced from chemical suppliers or synthesized in laboratory settings.
(R)-2-Amino-4-(3,4-dichlorophenyl)-butyric acid is classified as an amino acid derivative. It falls under the category of organic compounds and specifically belongs to the group of chiral compounds due to the presence of a stereocenter in its structure.
The synthesis of (R)-2-Amino-4-(3,4-dichlorophenyl)-butyric acid typically involves several key steps:
The synthesis may be optimized for industrial production by employing catalysts, controlled temperatures, and specific solvents to enhance yield and purity .
The molecular formula of (R)-2-Amino-4-(3,4-dichlorophenyl)-butyric acid is C10H11Cl2NO2. Its structure includes:
(R)-2-Amino-4-(3,4-dichlorophenyl)-butyric acid can participate in several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the yield and purity of the products formed from these reactions.
The mechanism of action for (R)-2-Amino-4-(3,4-dichlorophenyl)-butyric acid involves its interaction with specific molecular targets within biological systems. The dichlorophenyl group may enhance binding affinity to receptors or enzymes, influencing their activity. Additionally, the amino group enables interactions with various biological molecules, potentially modulating cellular processes and signaling pathways.
Property | Value |
---|---|
Molecular Formula | C10H11Cl2NO2 |
Molecular Weight | 248.10 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
(R)-2-Amino-4-(3,4-dichlorophenyl)-butyric acid has various applications in scientific research:
This compound's diverse applications highlight its significance in both academic research and industrial settings, making it a valuable subject for ongoing studies in chemistry and biochemistry.
The synthesis of enantiomerically pure amino acids has evolved from rudimentary resolution techniques to sophisticated catalytic methods. Louis Pasteur's seminal 1848 manual separation of tartaric acid crystals laid the foundation for chiral science, demonstrating that enantiomers exhibit distinct physicochemical behaviors [9]. By 1874, Jacobus Henricus van't Hoff and Joseph Achille Le Bel independently proposed the tetrahedral carbon model, explaining molecular asymmetry and enabling the rational design of stereoselective syntheses [9]. This theoretical breakthrough catalyzed the development of asymmetric catalysis, culminating in the 2001 Nobel Prize awarded to William Knowles, Ryōji Noyori, and Karl Barry Sharpless for catalytic asymmetric hydrogenation and oxidation—transformations critical for synthesizing non-natural amino acids like (R)-2-amino-4-(3,4-dichloro-phenyl)-butyric acid [9].
The advent of organocatalysis further revolutionized the field. Benjamin List and David MacMillan's 2021 Nobel-winning work on asymmetric organocatalysis enabled efficient enantioselective Strecker and Mannich reactions, providing atom-economic routes to α-amino acids bearing complex aryl substituents [9]. For γ-aryl-α-amino acids, transition metal-catalyzed asymmetric hydrogenation of dehydroamino acid precursors has emerged as the industrial gold standard, achieving enantiomeric excesses >99% through chiral phosphine ligands [6]. These advancements resolved historical challenges in accessing enantiopure β- and γ-substituted amino acids, where steric constraints hindered stereocontrol.
Table 1: Key Historical Milestones in Asymmetric Amino Acid Synthesis
Year | Scientist | Contribution | Impact on Amino Acid Synthesis |
---|---|---|---|
1848 | Louis Pasteur | Manual resolution of tartaric acid enantiomers | Established enantiomer separation principles |
1874 | J.H. van't Hoff & J.A. Le Bel | Tetrahedral carbon model | Explained molecular chirality and stereoisomerism |
2001 | Knowles, Noyori, Sharpless | Catalytic asymmetric hydrogenation/oxidation | Enabled industrial-scale production of chiral amino acids |
2021 | List & MacMillan | Asymmetric organocatalysis | Developed metal-free routes to enantiopure amino acids |
Source: Chirality timeline [9]
The 3,4-dichlorophenyl moiety serves as a privileged pharmacophore element in central nervous system (CNS) therapeutics, enhancing target affinity and metabolic stability. Structure-activity relationship (SAR) studies of dopamine transporter (DAT) inhibitors reveal that 3,4-dichloro substitution increases binding affinity 10-fold compared to unsubstituted phenyl analogs [3]. This enhancement arises from halogen bonding with carbonyl groups in the DAT active site and optimized hydrophobic filling of a subsite with high steric tolerance [3]. Computational models indicate the dichloro group adopts a co-planar orientation with the phenyl ring, maximizing π-stacking with Tyr156 and Phe319 residues while the chlorine atoms engage in halogen bonds [8].
In γ-aryl-α-amino acids like (R)-2-amino-4-(3,4-dichloro-phenyl)-butyric acid, the aryl group positions the dichloro substituents for optimal target engagement. Molecular docking demonstrates that the (R)-configuration orients the 3,4-dichloro group into a hydrophobic cleft inaccessible to the (S)-enantiomer [5] [8]. The electron-withdrawing chlorine atoms also modulate the compound's physicochemical profile—increasing logP by ~1.5 units compared to non-halogenated analogs and reducing metabolic deactivation via cytochrome P450 oxidation [3]. These properties make 3,4-dichloroaryl derivatives ideal scaffolds for psychotropic agents, evidenced by the clinical use of 3,4-dichloro-meperidine analogs as serotonin transporter (SERT) inhibitors [3].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0